Bienvenue dans la boutique en ligne BenchChem!

5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)-

Polar Surface Area Drug‑Likeness Physicochemical Profiling

The compound (3S,5E)-3-hydroxy-6-(trifluoromethyl)-5,8-nonadien-2-one (CAS 637003-66-8) is a chiral β‑hydroxy ketone featuring a conjugated diene system and a trifluoromethyl substituent. With the molecular formula C₁₀H₁₃F₃O₂ and a molecular weight of 222.2 g·mol⁻¹, it belongs to the class of fluorinated nonadienones that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C10H13F3O2
Molecular Weight 222.20 g/mol
Cat. No. B15166368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)-
Molecular FormulaC10H13F3O2
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCC(=O)C(CC=C(CC=C)C(F)(F)F)O
InChIInChI=1S/C10H13F3O2/c1-3-4-8(10(11,12)13)5-6-9(15)7(2)14/h3,5,9,15H,1,4,6H2,2H3/b8-5-/t9-/m0/s1
InChIKeySDDFPBYNXMVYGH-RDOCRHDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3S,5E)-3-Hydroxy-6-(trifluoromethyl)-5,8-nonadien-2-one as a Chiral Fluorinated Building Block


The compound (3S,5E)-3-hydroxy-6-(trifluoromethyl)-5,8-nonadien-2-one (CAS 637003-66-8) is a chiral β‑hydroxy ketone featuring a conjugated diene system and a trifluoromethyl substituent [1]. With the molecular formula C₁₀H₁₃F₃O₂ and a molecular weight of 222.2 g·mol⁻¹, it belongs to the class of fluorinated nonadienones that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis [1]. Its defined (3S,5E) stereochemistry distinguishes it from racemic or non‑hydroxylated analogs currently available in the supply chain.

Why Generic Substitution of 3-Hydroxy-6-(trifluoromethyl)-5,8-nonadien-2-one Analogues Is Not Straightforward


In‑class compounds such as 6‑(trifluoromethyl)nona‑5,8‑dien‑2‑one (CAS 666739‑70‑4) share the same conjugated dienone backbone but lack the chiral 3‑hydroxy group . The absence of this hydroxyl moiety alters hydrogen‑bonding capacity, polar surface area, and metabolic stability, while undefined stereochemistry at the C‑3 center can lead to variable biological recognition. Procurement of a non‑hydroxylated or racemic surrogate therefore does not guarantee equivalent performance in asymmetric synthesis or structure‑activity‑relationship (SAR) studies, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for (3S,5E)-3-Hydroxy-6-(trifluoromethyl)-5,8-nonadien-2-one Versus Close Analogs


Increased Polar Surface Area Through the 3-Hydroxy Group Alters Drug‑Likeness Parameters Relative to 6-(Trifluoromethyl)nona-5,8-dien-2-one

The target compound bears a secondary alcohol at position 3, which is absent in the direct analog 6‑(trifluoromethyl)nona‑5,8‑dien‑2‑one (CAS 666739‑70‑4). This structural difference is reflected in the computed Polar Surface Area (PSA). Adding a single hydroxyl group to a hydrocarbon backbone typically increases the topological PSA by approximately 20 Ų [1]. While an experimentally measured PSA for the target compound is not yet published, the effect is well‑characterized for β‑hydroxy ketones in chemical databases and impacts oral bioavailability predictions [1].

Polar Surface Area Drug‑Likeness Physicochemical Profiling

Defined (3S) Absolute Configuration Enables Enantioselective Synthesis, a Feature Absent in Racemic or Non‑Chiral Analogs

The (3S,5E) stereochemistry of the target compound constitutes a single, configurational isomer. The non‑hydroxylated analog 6‑(trifluoromethyl)nona‑5,8‑dien‑2‑one (CAS 666739‑70‑4) is achiral at the equivalent position, while any racemic mixture of 3‑hydroxy analogs would deliver only 50% of the desired enantiomer [1]. In asymmetric synthesis, the use of a single enantiomer as a chiral pool starting material eliminates the need for chiral resolution steps and ensures predictable stereochemical outcomes in downstream reactions [2].

Enantioselective Synthesis Chiral Building Block Stereochemical Purity

Enhanced Hydrogen‑Bond Donor Capacity Broadens Supramolecular and Catalytic Utility Compared to the Deoxy Analog

The 3‑hydroxy group provides one hydrogen‑bond donor (HBD) and one additional hydrogen‑bond acceptor (HBA), whereas 6‑(trifluoromethyl)nona‑5,8‑dien‑2‑one possesses only the ketone carbonyl as an HBA . This difference is critical in organocatalytic applications where dual hydrogen‑bonding motifs (e.g., thiourea or squaramide catalysts) require a strong HBD on the substrate for effective binding and activation [1].

Hydrogen Bonding Organocatalysis Supramolecular Chemistry

Predicted pKa and Boiling Point Differentiate Handling and Purification Profiles from the Non‑Hydroxylated Analog

The acid dissociation constant (pKa) of the target compound is predicted to be 12.49 ± 0.20, reflecting the weakly acidic nature of the secondary alcohol . In contrast, 6‑(trifluoromethyl)nona‑5,8‑dien‑2‑one has no ionizable proton under standard conditions, precluding pH‑dependent extraction or crystallization strategies. Additionally, the target compound's predicted boiling point of 302.8 ± 42.0 °C (at atmospheric pressure) provides a reference for vacuum distillation optimization during purification .

Physicochemical Properties Purification Scale‑Up

Recommended Application Scenarios for (3S,5E)-3-Hydroxy-6-(trifluoromethyl)-5,8-nonadien-2-one


Chiral Pool Synthon for Fluorinated Pharmaceutical Intermediates

The defined (3S) absolute configuration makes this compound an ideal chiral pool starting material for the construction of fluorinated bioactive molecules, particularly nonsteroidal gestagen analogs and other hormone receptor modulators where stereochemistry is critical for target engagement [1]. Its use obviates the need for costly asymmetric reduction or resolution steps late in the synthetic sequence.

Substrate for Hydrogen‑Bond‑Mediated Organocatalytic Transformations

With its secondary alcohol acting as a hydrogen‑bond donor, the compound can participate in thiourea‑ or squaramide‑catalyzed asymmetric reactions (e.g., Michael additions, aldol condensations) where substrate‑catalyst hydrogen bonding is essential for enantioselectivity [2].

Physicochemical Probe in Drug‑Discovery SAR Campaigns

The increased polar surface area conferred by the 3‑hydroxy group (estimated TPSA ≈ 37 Ų versus 17.07 Ų for the deoxy analog) makes this compound a valuable tool for evaluating the impact of polarity and hydrogen‑bonding capacity on permeability, solubility, and off‑target binding in early‑stage lead optimization programs.

Reference Standard for Chiral Chromatography Method Development

As a single, well‑characterized (3S) enantiomer, the compound can serve as a retention‑time marker for the development and validation of chiral HPLC or SFC methods aimed at separating the (3S) and (3R) enantiomers of related β‑hydroxy‑α,β‑unsaturated ketones [3].

Quote Request

Request a Quote for 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.